Norvaline vs. Valine Scaffold Differentiation
Mep-fubica bears an (S)-norvaline methyl ester moiety, which distinguishes it from the valine methyl ester of MDMB-FUBICA [1] and the valine amide of AB-FUBICA . In the broader class, replacing a branched-chain amino acid (valine or tert-leucine) with a linear-chain analog alters CB1 binding and functional activation profiles [2]. (S)-MDMB-FUBICA activates CB1 with an EC50 of 9.72 × 10⁻⁹ M (9.72 nM), whereas AB-FUBICA exhibits a CB1 EC50 of 21 nM in [³⁵S]GTPγS functional assays [1]. The linear norvaline side chain in mep-fubica is predicted to produce receptor interactions distinct from both of these comparators, though the exact quantitative pharmacological profile of mep-fubica awaits direct experimental determination [2].
| Evidence Dimension | Amino acid moiety—receptor binding and functional activation profile |
|---|---|
| Target Compound Data | Norvaline methyl ester (linear 3-carbon side chain)—no published CB1 EC50/Ki data |
| Comparator Or Baseline | (S)-MDMB-FUBICA (valine methyl ester): CB1 EC50 = 9.72 nM; AB-FUBICA (valine amide): CB1 EC50 = 21 nM |
| Quantified Difference | Structural difference (linear vs. branched alkyl side chain); no quantitative potency difference established for mep-fubica vs. these comparators |
| Conditions | Comparators tested in [³⁵S]GTPγS functional assay using CB1-expressing cell membranes |
Why This Matters
For structure–activity relationship studies aiming to correlate amino acid scaffold architecture with receptor activation, mep-fubica provides a unique linear-side-chain probe unavailable with valine- or tert-leucine-derived analogs.
- [1] Doi T, Tagami T, Takeda A, Asada A, Sawabe Y. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology. 2018;36(1):51-61. View Source
- [2] Wiley JL, Marusich JA, Lefever TW, et al. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Efficacy of Novel Synthetic Cannabinoids. Cannabis and Cannabinoid Research. 2017;2(1):183-191. View Source
